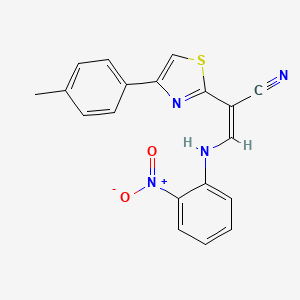

(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as NPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of acrylonitriles and has been found to have a wide range of applications in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biochemistry of Acrylonitrile Derivatives

Acrylonitrile derivatives, including (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, have been extensively studied due to their significant applications across various fields. One primary area of interest is their role in the synthesis of polymers such as polyacrylamide, which has widespread use in soil conditioning, wastewater treatment, and the cosmetic, paper, and textile industries. The study of acrylonitrile derivatives encompasses a broad spectrum of research including chemistry, biochemistry, pharmacology, and toxicology. A better understanding of the formation, distribution, and impact of these compounds on human health is crucial, given their potential exposure from both external sources and the diet (Friedman, 2003).

Reduction of Toxic Substances in Food

Research has also focused on the ability of certain compounds, such as lactic acid bacteria (LAB), to reduce the content of toxic substances like acrylonitrile in food. LAB can decrease harmful substances through adsorption or degradation, contributing significantly to the improvement of food safety. This demonstrates the potential of biological methods in mitigating the risks associated with acrylonitrile and similar compounds in the food supply (Shao et al., 2021).

Anticarcinogenicity and Toxicity Studies

The exploration of the anticarcinogenicity and toxicity of various chemical compounds, including organotin(IV) complexes and imidazole derivatives, provides valuable insights into potential therapeutic applications. Such studies aim to identify compounds with high cytotoxic activity against cancer cells while assessing their safety profile for medical use. The effectiveness of these compounds as antitumor agents underscores the importance of chemical synthesis in developing new treatments for cancer and other diseases (Ali et al., 2018); (Iradyan et al., 2009).

Environmental and Health Risk Assessments

The presence of acrylonitrile and its derivatives in the environment and food has prompted extensive research into their impact on health and safety. Studies on dietary acrylonitrile focus on its formation, mitigation, and risk assessment, aiming to reduce exposure through food consumption. This includes identifying factors affecting acrylonitrile formation in baking and other cooking processes and exploring methods to minimize its presence in food products. Such research is critical for informing public health policies and consumer safety guidelines (Pedreschi et al., 2014).

Eigenschaften

IUPAC Name |

(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-13-6-8-14(9-7-13)17-12-26-19(22-17)15(10-20)11-21-16-4-2-3-5-18(16)23(24)25/h2-9,11-12,21H,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOSDFJYTAUNNN-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2717000.png)

![(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717002.png)

![(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2717007.png)

![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)

![2-[(4-Bromophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2717014.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2717020.png)